Cas no 706809-58-7 (2-(3,5-difluorophenoxy)ethyl(methyl)amine)

2-(3,5-Difluorophenoxy)ethyl(methyl)amine is a fluorinated phenoxyethylamine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a difluorinated aromatic ring, enhancing its metabolic stability and lipophilicity, which may improve bioavailability in drug development. The ethylamine linker with a methyl substituent offers versatility for further functionalization, making it a valuable intermediate in synthetic chemistry. The presence of fluorine atoms can influence binding affinity and selectivity in bioactive molecules. This compound is particularly useful in the design of CNS-targeting agents or enzyme inhibitors due to its balanced polarity and steric profile. Proper handling is required due to its amine functionality.
2-(3,5-difluorophenoxy)ethyl(methyl)amine structure
706809-58-7 structure
Product Name:2-(3,5-difluorophenoxy)ethyl(methyl)amine
CAS No:706809-58-7
MF:C9H11F2NO
MW:187.186549425125
MDL:MFCD17216225
CID:557694
PubChem ID:45091395
Update Time:2025-10-17

2-(3,5-difluorophenoxy)ethyl(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • Ethanamine,2-(3,5-difluorophenoxy)-N-methyl-
    • Ethanamine, 2-(3,5-difluorophenoxy)-N-methyl- (9CI)
    • 2-(3,5-difluorophenoxy)ethyl(methyl)amine
    • AKOS012078609
    • 706809-58-7
    • [2-(3,5-DIFLUOROPHENOXY)ETHYL](METHYL)AMINE
    • DTGDWNSQLOQDIQ-UHFFFAOYSA-N
    • SCHEMBL3922120
    • [2-(3,5-difluoro-phenoxy)-ethyl]-methyl-amine
    • 2-(3,5-difluorophenoxy)-N-methylethanamine
    • A1-05626
    • EN300-242654
    • MDL: MFCD17216225
    • Inchi: 1S/C9H11F2NO/c1-12-2-3-13-9-5-7(10)4-8(11)6-9/h4-6,12H,2-3H2,1H3
    • InChI Key: DTGDWNSQLOQDIQ-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=C(C=1)OCCNC)F

Computed Properties

  • Exact Mass: 187.08093
  • Monoisotopic Mass: 187.08087030g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • PSA: 21.26

2-(3,5-difluorophenoxy)ethyl(methyl)amine Pricemore >>

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